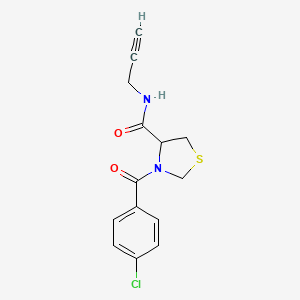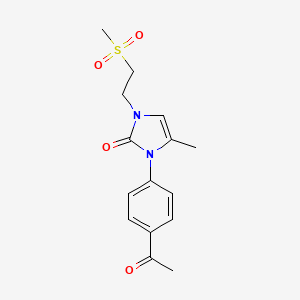
3-(4-chlorobenzoyl)-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzoyl)-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide, commonly known as CBPT, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. CBPT has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
The exact mechanism of action of CBPT is not fully understood. However, it has been proposed that CBPT exerts its pharmacological effects by modulating various signaling pathways. CBPT has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. CBPT has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CBPT has been shown to possess various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CBPT has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, CBPT has been found to inhibit the replication of various viruses, including HIV and influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBPT has several advantages for lab experiments. The compound is relatively easy to synthesize, and its pharmacological properties have been extensively studied. CBPT has also been found to possess low toxicity, making it a promising candidate for further development. However, CBPT has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to use in long-term studies. Additionally, CBPT has poor solubility in water, which can limit its applicability in certain experimental settings.
Direcciones Futuras
CBPT has several potential future directions for research. One area of interest is the development of CBPT derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of CBPT in more detail. Additionally, CBPT could be investigated for its potential therapeutic applications in other disease areas, such as autoimmune diseases and neurological disorders. Finally, CBPT could be studied in combination with other drugs to investigate potential synergistic effects.
Métodos De Síntesis
CBPT can be synthesized using several methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with propargylamine to form 3-(4-chlorobenzoyl)-N-prop-2-ynylthiazolidine-4-carboxamide. This intermediate is then treated with sodium hydride and carbon disulfide to yield CBPT.
Aplicaciones Científicas De Investigación
CBPT has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CBPT has also been found to possess anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, CBPT has been shown to possess anti-viral activity by inhibiting the replication of various viruses, including HIV and influenza virus.
Propiedades
IUPAC Name |
3-(4-chlorobenzoyl)-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-2-7-16-13(18)12-8-20-9-17(12)14(19)10-3-5-11(15)6-4-10/h1,3-6,12H,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDIAUPMIHNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CSCN1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzoyl)-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)

![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)



![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)



